

# Chemical structure and properties of 1,3,5,6-Tetrahydroxy-8-methylxanthone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3,5,6-Tetrahydroxy-8-methylxanthone

Cat. No.: B12378917

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## An In-Depth Technical Guide to 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1,3,5,6-Tetrahydroxy-8-methylxanthone** is a naturally occurring xanthone derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside a discussion of potential, yet currently unelucidated, synthetic pathways and biological signaling interactions. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related xanthone compounds.

### Chemical Structure and Properties

**1,3,5,6-Tetrahydroxy-8-methylxanthone** is a polyhydroxylated xanthone with a methyl group substitution. Its chemical identity is defined by the following key characteristics:

- Molecular Formula:  $C_{14}H_{10}O_6$ [\[1\]](#)

- Molecular Weight: 274.23 g/mol [1]
- Chemical Name: 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one

Chemical Structure:

 Chemical structure of 1,3,5,6-Tetrahydroxy-8-methylxanthone.

A diagram of the chemical structure of **1,3,5,6-Tetrahydroxy-8-methylxanthone**.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1,3,5,6-Tetrahydroxy-8-methylxanthone** are not extensively available in the public domain. However, based on the analysis of its chemical structure and data from structurally similar xanthenes, the following properties can be predicted. This information is critical for designing experimental protocols, including solvent selection for extraction, chromatography, and biological assays.

Table 1: Predicted Physicochemical Properties of **1,3,5,6-Tetrahydroxy-8-methylxanthone**

Property	Predicted Value/Characteristic	Notes
Melting Point	High	Polyhydroxylated aromatic compounds tend to have high melting points due to strong intermolecular hydrogen bonding.
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane).	The multiple hydroxyl groups increase polarity and potential for hydrogen bonding with polar solvents.
Appearance	Likely a yellow or pale-yellow crystalline solid.	Many xanthone derivatives appear as yellow solids.
pKa	Acidic	The phenolic hydroxyl groups are acidic and will deprotonate at higher pH values.

## Natural Occurrence and Isolation

**1,3,5,6-Tetrahydroxy-8-methylxanthone** has been identified as a secondary metabolite isolated from a marine-derived fungus of the *Penicillium* genus.<sup>[1][2]</sup> Marine fungi, particularly those from the *Penicillium* genus, are known to be a rich source of structurally diverse and biologically active natural products.<sup>[3][4][5]</sup>

## General Isolation Protocol from Fungal Cultures

While a specific, detailed protocol for the isolation of **1,3,5,6-Tetrahydroxy-8-methylxanthone** is not available, a general methodology can be outlined based on standard practices for isolating secondary metabolites from fungal cultures.

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- To cite this document: BenchChem. [Chemical structure and properties of 1,3,5,6-Tetrahydroxy-8-methylxanthone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378917#chemical-structure-and-properties-of-1-3-5-6-tetrahydroxy-8-methylxanthone]

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